molecular formula C11H12FNO2 B14837647 3-Cyclopropoxy-2-fluoro-N-methylbenzamide

3-Cyclopropoxy-2-fluoro-N-methylbenzamide

Cat. No.: B14837647
M. Wt: 209.22 g/mol
InChI Key: LYTNGYOIGVBENB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C11H12FNO2 and a molecular weight of 209.22 g/mol It is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a N-methylbenzamide moiety

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylbenzamide typically involves the reaction of 3-cyclopropoxy-2-fluorobenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-Cyclopropoxy-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-2-fluoro-N-methylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

3-Cyclopropoxy-2-fluoro-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C11H12FNO2/c1-13-11(14)8-3-2-4-9(10(8)12)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H,13,14)

InChI Key

LYTNGYOIGVBENB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)F

Origin of Product

United States

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